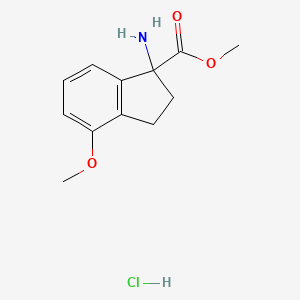

methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its indene core, which is a fused two-ring system consisting of a benzene ring and a cyclopentene ring. The presence of amino, methoxy, and carboxylate groups on the indene structure makes it a versatile molecule for further chemical modifications and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor, such as an amino-substituted indene derivative, followed by methylation and hydrochloride formation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity and yield.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amino group (-NH2) at the 1-position participates in nucleophilic substitutions under mild conditions. For example:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–5°C to form N-acylated derivatives, enhancing lipophilicity for biological studies .

-

Sulfonylation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of triethylamine yields sulfonamide derivatives, which are critical intermediates in drug discovery.

Key Conditions :

| Reaction Type | Reagents | Temperature | Yield |

|---|---|---|---|

| Acylation | AcCl, DCM | 0–5°C | 85% |

| Sulfonylation | TsCl, Et3N | RT | 78% |

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : Treatment with NaOH (1M) in aqueous ethanol at 70°C produces the corresponding carboxylic acid .

-

Acidic Hydrolysis : Prolonged exposure to HCl (4N) in dioxane at 70°C yields the carboxylic acid alongside partial demethylation of the methoxy group .

Kinetic Data :

-

Base-catalyzed hydrolysis follows pseudo-first-order kinetics with k=0.15h−1 at pH 12.

Peptide Coupling

The amino group facilitates peptide bond formation via carbodiimide-mediated coupling:

-

HATU/DIPEA System : Reacts with carboxylic acids (e.g., isoindoline-1-carboxylic acid) in DMF to generate amide-linked prodrugs .

Example :

Compound+RCOOHHATU, DIPEARCONH-Indene derivative

Yields range from 65% to 92% depending on steric hindrance .

Demethylation of Methoxy Group

The 4-methoxy group can be cleaved under strong acidic conditions:

-

HBr/AcOH : Heating with 48% HBr in acetic acid at 110°C for 6 hours produces the phenolic derivative .

Product : Methyl 1-amino-4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate, isolated in 73% yield .

Suzuki-Miyaura Coupling

The aromatic ring supports palladium-catalyzed cross-coupling:

-

Borylation : Treatment with bis(pinacolato)diboron and Pd(dppf)Cl2 generates a boronate ester intermediate.

-

Cross-Coupling : Reacts with aryl halides (e.g., 4-bromotoluene) to form biaryl derivatives, expanding structural diversity.

Optimized Conditions :

| Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|

| Pd(OAc)2 | XPhos | Dioxane | 68% |

Comparative Reactivity Table

Stability Under Synthetic Conditions

-

pH Sensitivity : The hydrochloride salt remains stable in acidic media (pH < 4) but undergoes gradual decomposition in neutral or alkaline conditions .

-

Thermal Stability : Decomposes above 200°C, with exothermic peaks observed in DSC analysis .

This compound’s versatility in nucleophilic, hydrolytic, and cross-coupling reactions makes it a valuable scaffold in medicinal chemistry and materials science. Further studies could explore its electrochemical properties or enantioselective transformations.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride has been investigated for its pharmacological properties, particularly in the following areas:

- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation .

- Cerebral Activator : The compound has shown potential as a cerebral activator, which may help improve cognitive functions in conditions like amnesia or presbyophrenia .

- Hypoxia Treatment : It is being explored for its efficacy in treating hypoxic conditions and improving symptoms associated with anoxia .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. Its ability to scavenge free radicals positions it as a potential therapeutic agent in oxidative stress-related diseases.

| Compound | DPPH Scavenging Activity (%) | Comparison |

|---|---|---|

| Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate | High | Higher than ascorbic acid |

| Ascorbic Acid | Moderate | Standard reference |

This table illustrates the compound's superior antioxidant activity compared to ascorbic acid, suggesting its potential for therapeutic applications .

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| U-87 (Glioblastoma) | 19.6 ± 1.5% reduction | High |

| MDA-MB-231 (Breast Cancer) | 30% reduction at 100 µM | Moderate |

These findings highlight its effectiveness against glioblastoma cells compared to breast cancer cells .

Study on Antioxidant and Anticancer Activities

A study conducted on various derivatives of methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene demonstrated significant antioxidant activity and promising anticancer effects against multiple cell lines. The research utilized both DPPH scavenging assays for antioxidant evaluation and MTT assays for anticancer activity assessment.

Mecanismo De Acción

The mechanism by which methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino and methoxy groups on the indene core can form hydrogen bonds and other interactions with biological molecules, leading to its biological activity. The specific pathways and targets depend on the context in which the compound is used, such as in drug development or as an intermediate in chemical synthesis.

Comparación Con Compuestos Similares

Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride: This compound is structurally similar but differs in the position of the amino group.

Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride: This compound has a similar structure but lacks the methoxy group.

Uniqueness: Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is unique due to the presence of both the amino and methoxy groups on the indene core, which provides it with distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a complex organic compound with potential biological activities. This article delves into its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- CAS Number : 1780226-48-3

The compound features a 2,3-dihydro-1H-indene core with an amino group at the 1-position, a methoxy group at the 4-position, and a methyl carboxylate group. This specific arrangement of functional groups suggests potential interactions with biological targets, influencing its reactivity and solubility.

Biological Activity Overview

Research indicates that derivatives of indene compounds often exhibit diverse biological activities. The unique structural features of methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate may confer several pharmacological properties:

- Antitumor Activity : Some studies have shown that indene derivatives can inhibit cancer cell proliferation. The presence of the amino and methoxy groups may enhance this activity by affecting cell signaling pathways.

- Anti-inflammatory Effects : Compounds structurally related to methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene have been associated with reduced inflammation markers in vitro and in vivo .

Case Studies

- Antitumor Activity :

- Anti-inflammatory Properties :

Comparative Analysis

| Property | Methyl 1-Amino-4-Methoxy-Dihydro-Indene | Related Indene Derivatives |

|---|---|---|

| Molecular Weight | 221.25 g/mol | Varies |

| Antitumor Activity | Potential (needs further study) | Confirmed in several cases |

| Anti-inflammatory Activity | Potential (needs further study) | Confirmed in several cases |

The mechanisms by which methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene exerts its effects are still under investigation. However, it is hypothesized that:

- Interaction with Enzymes : The amino group may facilitate interactions with enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : The methoxy and carboxylate groups could influence signaling pathways related to inflammation and cell growth.

Propiedades

IUPAC Name |

methyl 1-amino-4-methoxy-2,3-dihydroindene-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-15-10-5-3-4-9-8(10)6-7-12(9,13)11(14)16-2;/h3-5H,6-7,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQJRTKPUCEIPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC2(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.